molecular formula C13H13NO3 B2489491 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2106310-98-7

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2489491
CAS No.: 2106310-98-7
M. Wt: 231.251
InChI Key: CXUVIYXXQAUNNK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 3-methylpyrrole-2-carboxylic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. This method is advantageous due to its high efficiency, mild reaction conditions, and compatibility with various functional groups .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrrole ring or methoxyphenyl group .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a pyrrole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

Uniqueness

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an enzyme inhibitor, antimicrobial agent, and modulator of various biological pathways.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This specific substitution pattern is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit potent antimicrobial properties. For instance, related pyrrole-2-carboxamide compounds have demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects.

CompoundMIC (μg/mL)Target Pathogen
Pyrrole-2-carboxamide<0.016M. tuberculosis
This compoundTBDTBD

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in various metabolic pathways. Research indicates that it may modulate pathways critical for cellular functions, although detailed mechanisms remain to be elucidated. The presence of the carboxylic acid moiety is often associated with increased binding affinity to enzyme active sites.

Anti-inflammatory Properties

Pyrrole derivatives have been studied for their anti-inflammatory effects, particularly in inhibiting the release of pro-inflammatory cytokines like TNF-alpha. This suggests that this compound could also possess similar capabilities, making it a candidate for further investigation in inflammatory disease models .

Case Studies

A notable study focused on related pyrrole compounds demonstrated their efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism highlights the potential of pyrrole derivatives, including our compound of interest, in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural features. The presence of electron-withdrawing groups and specific substitutions on the pyrrole ring can enhance potency and selectivity against biological targets. For instance, modifications at the 4-position of the methoxyphenyl group can significantly affect the compound's stability and activity against pathogens .

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-7-11(14-12(8)13(15)16)9-3-5-10(17-2)6-4-9/h3-7,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUVIYXXQAUNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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